Vanin-1-IN-3
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Overview
Description
Vanin-1-IN-3 is a chemical compound known for its inhibitory effects on the enzyme vascular non-inflammatory molecule-1. This enzyme is highly expressed in various organs such as the liver, intestine, and kidney, and plays a significant role in coenzyme A metabolism, lipid metabolism, and energy production . This compound has been studied for its potential therapeutic applications, particularly in the context of inflammatory diseases and oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vanin-1-IN-3 typically involves a nucleophilic addition-elimination reaction. One of the key steps in the synthesis is the reaction of pantetheinic acid-derived Weinreb amide under Barbier conditions . The reaction conditions often include the use of specific reagents such as FeCl3, MgCl2, BaCl2, MnSO4, CaCl2, ZnCl2, AlCl3, PbCl2, and CuSO4, prepared with a buffer solution to a concentration of 1 mM .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale and efficiency. The use of automated synthesis equipment and high-throughput screening methods can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Vanin-1-IN-3 primarily undergoes hydrolysis reactions due to its pantetheinase activity. It hydrolyzes pantetheine into pantothenic acid and cysteamine . The compound can also participate in oxidation and reduction reactions, depending on the specific conditions and reagents used .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include glutathione, D-cysteine, glucose, L-valine, and various metal salts . The conditions often involve buffered solutions and controlled temperatures to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from the hydrolysis of this compound are pantothenic acid and cysteamine . These products play crucial roles in various metabolic pathways, including coenzyme A synthesis and lipid metabolism .
Scientific Research Applications
Mechanism of Action
Vanin-1-IN-3 exerts its effects by inhibiting the pantetheinase activity of vascular non-inflammatory molecule-1. This inhibition prevents the hydrolysis of pantetheine into pantothenic acid and cysteamine, thereby affecting coenzyme A metabolism and lipid metabolism . The molecular targets involved include the active site of the enzyme, where this compound binds and inhibits its activity .
Comparison with Similar Compounds
Similar Compounds
Vanin-1-IN-1: Another inhibitor of vascular non-inflammatory molecule-1, but with different binding affinities and inhibitory effects.
Vanin-1-IN-2: Similar in structure to Vanin-1-IN-3, but with variations in its chemical properties and efficacy.
Vanin-1-IN-4: A newer compound with potential inhibitory effects on vascular non-inflammatory molecule-1, currently under investigation.
Uniqueness
This compound is unique due to its specific binding affinity and inhibitory effects on vascular non-inflammatory molecule-1. Its ability to modulate coenzyme A metabolism and lipid metabolism makes it a valuable tool in scientific research and potential therapeutic applications .
Biological Activity
Vanin-1-IN-3 is a compound that targets Vanin-1, an ectoenzyme involved in various physiological and pathological processes. Vanin-1 exhibits pantetheinase activity, converting pantetheine into cysteamine and pantothenic acid, which are crucial for cellular metabolism and redox homeostasis. This article delves into the biological activity of this compound, examining its effects on oxidative stress, inflammation, and potential therapeutic applications.
Vanin-1 plays a significant role in regulating oxidative stress through its enzymatic activity. It is primarily expressed in epithelial and myeloid cells, where it modulates the production of glutathione (GSH), a key antioxidant in cellular defense mechanisms. The absence of Vanin-1 has been shown to enhance GSH levels, providing increased resistance to oxidative damage in various models, including γ-irradiation and paraquat exposure .
Table 1: Key Functions of Vanin-1
Function | Description |
---|---|
Pantetheinase Activity | Converts pantetheine into cysteamine and pantothenic acid |
Oxidative Stress Regulation | Modulates GSH production and cellular redox state |
Inflammation Modulation | Influences immune responses through PPAR-γ regulation |
Metabolic Regulation | Impacts lipid metabolism and energy production |
Systemic Sclerosis (SSc)
Research has indicated that the Vanin-1/pantetheinase pathway is dysregulated in systemic sclerosis (SSc), leading to increased fibrosis and inflammation. In studies involving wild-type mice with HOCl-induced SSc, elevated Vanin-1 activity was associated with enhanced fibrosis development. The inhibition of Vanin-1 resulted in reduced fibrosis and improved endothelial function .
Oxidative Injury Resistance
Vanin-1 knockout (KO) mice exhibit remarkable resistance to oxidative injuries. These mice demonstrated improved thymic reconstitution following γ-irradiation, reduced apoptosis, and diminished inflammatory responses due to elevated GSH levels. The protective effects were linked to the absence of cysteamine, highlighting the critical role of Vanin-1 in mediating tissue responses to oxidative stress .
Cardiovascular Disease
A study investigated urinary Vanin-1 (uVNN-1) as a biomarker for survival in patients with peripheral artery disease (PAD). Elevated levels of uVNN-1 correlated with increased mortality rates, suggesting its potential as a prognostic marker for cardiovascular health .
Acute Kidney Injury (AKI)
Vanin-1 has also been identified as a novel biomarker for AKI. In a clinical study comparing bladder vanin-1 levels among patients with obstructive nephropathy, higher concentrations were observed in cases of hydronephrosis compared to controls. This indicates its utility in diagnosing and monitoring kidney injury .
Properties
Molecular Formula |
C17H22F3NO5 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(2R)-2,4-dihydroxy-3,3-dimethyl-N-[3-oxo-4-[4-(trifluoromethoxy)phenyl]butyl]butanamide |
InChI |
InChI=1S/C17H22F3NO5/c1-16(2,10-22)14(24)15(25)21-8-7-12(23)9-11-3-5-13(6-4-11)26-17(18,19)20/h3-6,14,22,24H,7-10H2,1-2H3,(H,21,25)/t14-/m0/s1 |
InChI Key |
RSTKBZUZEJDDPA-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)CC1=CC=C(C=C1)OC(F)(F)F)O |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)CC1=CC=C(C=C1)OC(F)(F)F)O |
Origin of Product |
United States |
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